N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
Brand Name: Vulcanchem
CAS No.: 946339-14-6
VCID: VC6130778
InChI: InChI=1S/C17H17N3O3S/c1-23-16-7-6-14(20(21)22)10-15(16)18-17(24)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H,18,24)
SMILES: COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C3C2
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4

N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

CAS No.: 946339-14-6

Cat. No.: VC6130778

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4

* For research use only. Not for human or veterinary use.

N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide - 946339-14-6

Specification

CAS No. 946339-14-6
Molecular Formula C17H17N3O3S
Molecular Weight 343.4
IUPAC Name N-(2-methoxy-5-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Standard InChI InChI=1S/C17H17N3O3S/c1-23-16-7-6-14(20(21)22)10-15(16)18-17(24)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H,18,24)
Standard InChI Key VGBNPJCNOILOBD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C3C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The compound’s systematic name, N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide, delineates its core components:

  • Tetrahydroisoquinoline backbone: A partially saturated isoquinoline system with a six-membered aromatic ring fused to a piperidine-like ring.

  • Carbothioamide group: A thiourea moiety (-N-C(=S)-NH-) attached to the tetrahydroisoquinoline’s second position.

  • Aryl substituent: A 2-methoxy-5-nitrophenyl group linked to the carbothioamide nitrogen.

The presence of electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups on the phenyl ring creates a polarized electronic environment, potentially influencing ligand–receptor interactions .

Hypothetical Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogues:

  • Solubility: Moderate lipophilicity due to the aromatic systems, with potential solubility in polar aprotic solvents (e.g., DMSO).

  • Molecular Weight: ~371.4 g/mol (calculated).

  • Hydrogen Bonding: The carbothioamide and nitro groups may act as hydrogen bond acceptors/donors, critical for target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis of tetrahydroisoquinoline carbothioamides typically follows a one-step protocol involving the reaction of aryl isothiocyanates with tetrahydroisoquinoline amines under basic conditions . For this compound, the route likely involves:

  • Preparation of 2-methoxy-5-nitroaniline: Nitration of 2-methoxyaniline to introduce the nitro group at the 5-position.

  • Conversion to isothiocyanate: Treatment of the aniline derivative with thiophosgene (Cl₂C=S) or its equivalents.

  • Coupling reaction: Reaction of the isothiocyanate with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., K₂CO₃) in acetone or THF .

Reaction Scheme:

2-Methoxy-5-nitroaniline+Thiophosgene2-Methoxy-5-nitrophenyl isothiocyanate\text{2-Methoxy-5-nitroaniline} + \text{Thiophosgene} \rightarrow \text{2-Methoxy-5-nitrophenyl isothiocyanate} 2-Methoxy-5-nitrophenyl isothiocyanate+TetrahydroisoquinolineBaseTarget Compound\text{2-Methoxy-5-nitrophenyl isothiocyanate} + \text{Tetrahydroisoquinoline} \xrightarrow{\text{Base}} \text{Target Compound}

Spectroscopic Characterization

Key analytical data for analogous compounds (e.g., N-(2-chloro-4-nitrophenyl)-3,4-dihydroisoquinoline-2-carbothioamide ) provide a framework for expected results:

  • ¹H-NMR:

    • Aromatic protons: δ 7.2–8.3 ppm (multiplet for isoquinoline and phenyl rings).

    • Methoxy singlet: δ ~3.7 ppm.

    • Thiourea NH: δ ~9.8 ppm (broad singlet).

  • MS (EI): Molecular ion peak at m/z ~371 [M⁺], with fragments corresponding to loss of NO₂ (-46) and SCO groups.

Biological Activity and Mechanistic Insights

CompoundIC₅₀ (μM)Substituents
Thiourea (Standard)21.7N/A
Analog 2 11.22,6-Dimethylphenyl
Analog 22 25.52-Chloro-4-nitrophenyl

The 5-nitro group in the query compound may enhance binding via π-anion interactions with urease’s active-site nickel ions, while the 2-methoxy group could improve solubility or stabilize hydrophobic pockets .

Molecular Docking Predictions

Docking studies of analogues reveal critical interactions:

  • Hydrogen bonding between the thiourea sulfur and His⁵⁹²/His⁵¹⁹ residues.

  • Hydrophobic contacts with Ala³⁶⁵ and Leu³⁶⁶.

  • Nitro group coordination to nickel ions in the urease active site .

For the query compound, the 5-nitro substituent’s position may optimize these interactions, potentially yielding IC₅₀ values comparable to or better than Analog 22 .

Structure–Activity Relationship (SAR) Analysis

Role of Substituents

  • Electron-donating groups (e.g., -OCH₃): Improve potency by enhancing electron density on the thiourea moiety, facilitating hydrogen bonding .

  • Electron-withdrawing groups (e.g., -NO₂): Strengthen metal coordination but may reduce solubility.

  • Substituent position: Para-nitro groups (as in Analog 22) show better activity than meta or ortho positions .

Comparative Analysis of Analogues

FeatureQuery CompoundAnalog 22
Aryl Substituent2-Methoxy-5-nitrophenyl2-Chloro-4-nitrophenyl
Electronic EffectsMixed (-OCH₃, -NO₂)Strongly withdrawing (-Cl, -NO₂)
Predicted IC₅₀ (μM)~15–2525.5

The query compound’s methoxy group may counterbalance the nitro group’s electron withdrawal, potentially improving bioavailability without sacrificing binding affinity .

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